molecular formula C21H19N5O3S2 B2503100 N-(2-furylmethyl)-3-[(4-isopropylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine CAS No. 892738-96-4

N-(2-furylmethyl)-3-[(4-isopropylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

Cat. No. B2503100
CAS RN: 892738-96-4
M. Wt: 453.54
InChI Key: KIPQCPBSRJDYBC-UHFFFAOYSA-N
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Description

N-(2-furylmethyl)-3-[(4-isopropylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine is a useful research compound. Its molecular formula is C21H19N5O3S2 and its molecular weight is 453.54. The purity is usually 95%.
BenchChem offers high-quality N-(2-furylmethyl)-3-[(4-isopropylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-furylmethyl)-3-[(4-isopropylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

N-(2-furylmethyl)-3-[(4-isopropylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine and related compounds have been explored primarily for their potential in pharmaceutical research. One of the notable studies involves the synthesis and evaluation of 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines as potent and selective serotonin 5-HT6 receptor antagonists. These compounds, including variants like 3-[(3-chlorophenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine, demonstrated significant activity in functional assays targeting the serotonin receptor, indicating their potential for treating disorders associated with the serotonin system (Ivachtchenko et al., 2010).

Heterocyclic Chemistry and Drug Design

The chemical structure under investigation also opens avenues in heterocyclic chemistry and drug design. For instance, the study on Furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines and Furo[2,3: 5,6]-pyrimido[3,4-b][2,3-e]indolo[1,2,4]triazine showcases the versatility of similar compounds in synthesizing new ring systems with potential therapeutic applications (Hassan, 2000).

Antitumor and Antimicrobial Activities

Moreover, derivatives of similar structures have been evaluated for their antitumor and antimicrobial activities. Enaminones, serving as building blocks, led to the synthesis of substituted pyrazoles, showcasing significant cytotoxic effects against human breast and liver carcinoma cell lines, mirroring the potential of N-(2-furylmethyl)-3-[(4-isopropylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine derivatives in cancer research (Riyadh, 2011).

properties

IUPAC Name

N-(furan-2-ylmethyl)-10-(4-propan-2-ylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O3S2/c1-13(2)14-5-7-16(8-6-14)31(27,28)21-20-23-19(22-12-15-4-3-10-29-15)18-17(9-11-30-18)26(20)25-24-21/h3-11,13H,12H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIPQCPBSRJDYBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)NCC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(furan-2-yl)methyl]-10-[4-(propan-2-yl)benzenesulfonyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine

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